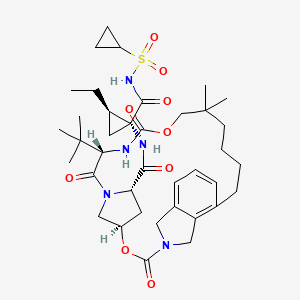
Vaniprevir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
バニプレビルは、MK-7009としても知られており、マクロサイクリックC型肝炎ウイルス(HCV)非構造タンパク質3/4Aプロテアーゼ阻害剤です。メルクアンドカンパニーによって開発され、慢性C型肝炎ウイルス感染症の治療に使用されています。 バニプレビルは、世界で最も一般的な遺伝子型であるHCV遺伝子型1に特に効果的です .
準備方法
バニプレビルの合成には、20員環のマクロサイクルの構築が含まれます。その合成における重要なステップの1つは、環状閉鎖メタセシス(RCM)反応です。この方法では、ルテニウム触媒とジエン基質を使用し、同時にゆっくりと添加することにより、高収率を実現します。 反応は高濃度(0.13 M)および低触媒負荷(0.2 mol%)で行い、マクロサイクリゼーションプロセスを最適化します .
別の方法には、マクロラクタム化が含まれ、これは比較的高い反応濃度下で最高の収率を与えることがわかりました。 この方法は、環形成段階とバニプレビルへの重要な中間体の合成のために最適化されました .
化学反応の分析
バニプレビルは、次のようなさまざまな種類の化学反応を起こします。
酸化: バニプレビルは酸化反応を起こす可能性があり、過酸化水素や過マンガン酸カリウムなどの酸化剤の使用が含まれます。
還元: バニプレビルの還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: バニプレビルは置換反応を起こす可能性があり、分子内の官能基が別の基に置き換えられます。これらの反応に一般的に使用される試薬には、ハロゲンと求核剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを形成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
バニプレビルは、C型肝炎ウイルス感染症の治療におけるその応用について広く研究されてきました。ペグインターフェロンとリバビリン療法に追加した場合、HCV遺伝子型1の患者におけるウイルス学的反応率を大幅に向上させることが示されています。 臨床試験では、治療歴のない患者と治療歴のある患者の両方でその有効性が実証されています .
抗ウイルス特性に加えて、バニプレビルは、医学の他の分野におけるその潜在的な用途について研究されてきました。 たとえば、プロテアーゼ阻害剤としてのその作用機序は、プロテアーゼ関連疾患の研究と新しい治療戦略の開発のための貴重なツールになります .
科学的研究の応用
Vaniprevir has been extensively studied for its applications in the treatment of hepatitis C virus infections. It has been shown to significantly increase virologic response rates in patients with HCV genotype 1 when added to peginterferon and ribavirin therapy. Clinical trials have demonstrated its efficacy in both treatment-naive and treatment-experienced patients .
In addition to its antiviral properties, this compound has been studied for its potential use in other areas of medicine. For example, its mechanism of action as a protease inhibitor makes it a valuable tool for studying protease-related diseases and developing new therapeutic strategies .
作用機序
バニプレビルは、ウイルス複製に不可欠な酵素であるHCV非構造タンパク質3/4Aプロテアーゼを阻害することでその効果を発揮します。バニプレビルはプロテアーゼの活性部位に結合することにより、ウイルスポリタンパク質の切断を阻害し、ウイルス複製を阻害します。 この作用機序は、ウイルス感染症の治療に使用される他のプロテアーゼ阻害剤と似ています .
類似の化合物との比較
バニプレビルは、HCVプロテアーゼ阻害剤として知られる化合物のクラスに属します。他の類似の化合物には、テラプレビル、ボセプレビル、シメプレビルなどがあります。 これらの化合物はすべて共通の作用機序を共有していますが、バニプレビルは、HCVプロテアーゼに対する結合親和性と特異性を高めるマクロサイクリック構造が特徴です .
テラプレビル: 別のHCVプロテアーゼ阻害剤であるテラプレビルは、HCV遺伝子型1の治療のためにペグインターフェロンとリバビリンと組み合わせて使用されます。バニプレビルと比較して、化学構造が異なります。
ボセプレビル: ボセプレビルも、HCV遺伝子型1の併用療法で使用されます。バニプレビルのマクロサイクリック構造とは異なり、直線構造をしています。
シメプレビル: シメプレビルは別のマクロサイクリックHCVプロテアーゼ阻害剤ですが、バニプレビルとは、化学組成と薬物動態特性が異なります
類似化合物との比較
Vaniprevir is part of a class of compounds known as HCV protease inhibitors. Other similar compounds include telaprevir, boceprevir, and simeprevir. While all these compounds share a common mechanism of action, this compound is unique in its macrocyclic structure, which enhances its binding affinity and specificity for the HCV protease .
Telaprevir: Another HCV protease inhibitor, telaprevir, is used in combination with peginterferon and ribavirin for the treatment of HCV genotype 1. It has a different chemical structure compared to this compound.
Boceprevir: Boceprevir is also used in combination therapy for HCV genotype 1. It has a linear structure, unlike the macrocyclic structure of this compound.
Simeprevir: Simeprevir is another macrocyclic HCV protease inhibitor, but it differs from this compound in its chemical composition and pharmacokinetic properties
特性
CAS番号 |
923590-37-8 |
|---|---|
分子式 |
C38H55N5O9S |
分子量 |
757.9 g/mol |
IUPAC名 |
21-tert-butyl-N-[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide |
InChI |
InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25?,26?,29?,30?,38-/m1/s1 |
InChIキー |
KUQWGLQLLVFLSM-LTVHCFJNSA-N |
SMILES |
CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
異性体SMILES |
CCC1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
正規SMILES |
CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
外観 |
Solid powder |
Key on ui other cas no. |
923590-37-8 |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MK 7009 MK-7009 MK7009 vaniprevi |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















